1-Hexyl-1H-Pyrazol-5-Amine
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Overview
Description
1-Hexyl-1H-Pyrazol-5-Amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The hexyl group attached to the pyrazole ring enhances its lipophilicity, making it a valuable compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-Pyrazol-5-Amine can be synthesized through several methods. One common approach involves the reaction of 1-hexylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through cyclization and subsequent amination .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1H-Pyrazol-5-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hexyl group or the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1-Hexyl-1H-Pyrazol-5-Amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-1H-Pyrazol-5-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-Methyl-1H-Pyrazol-5-Amine
- 1-Ethyl-1H-Pyrazol-5-Amine
- 1-Propyl-1H-Pyrazol-5-Amine
Comparison: 1-Hexyl-1H-Pyrazol-5-Amine is unique due to its longer hexyl chain, which increases its lipophilicity compared to shorter alkyl-substituted pyrazoles. This property can enhance its interaction with lipid membranes and hydrophobic pockets in proteins, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-hexylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-2-3-4-5-8-12-9(10)6-7-11-12/h6-7H,2-5,8,10H2,1H3 |
InChI Key |
BBSYKWZGOJXTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CC=N1)N |
Origin of Product |
United States |
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